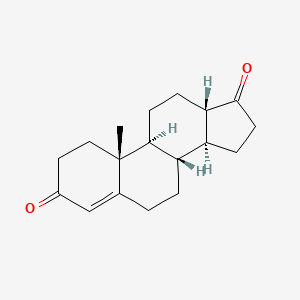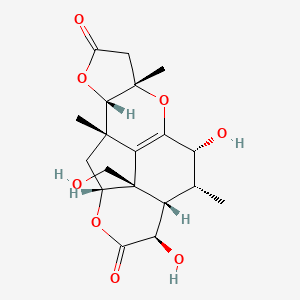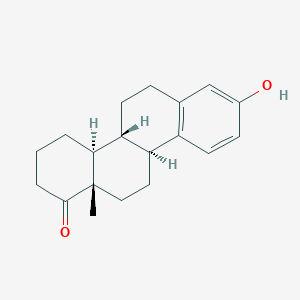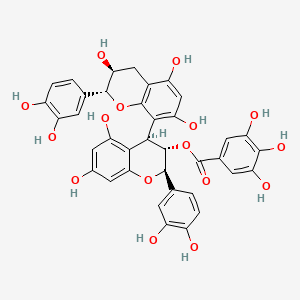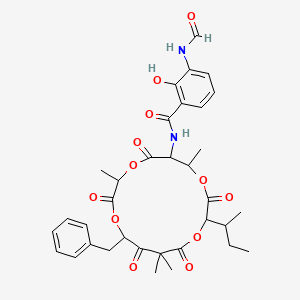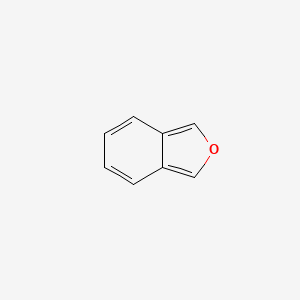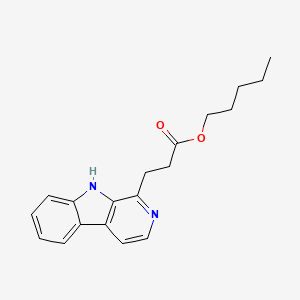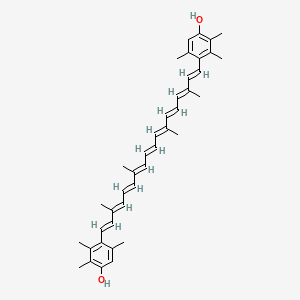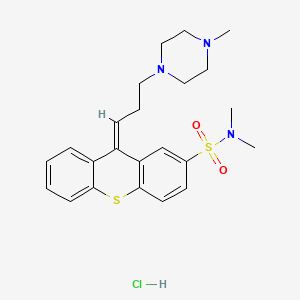
Thiothixene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Hidrocloruro de Tiotixeno es un agente antipsicótico típico usado principalmente para tratar la esquizofrenia aguda y crónica. Pertenece a la clase de compuestos tioxantenos y comparte similitudes estructurales con los antipsicóticos fenotiazínicos . El Hidrocloruro de Tiotixeno es conocido por su eficacia en la regulación del comportamiento y los pensamientos, exhibiendo propiedades ansiolíticas, antidepresivas y antiagresivas .
Métodos De Preparación
El Hidrocloruro de Tiotixeno se sintetiza mediante varios métodos que involucran derivados de tioxantona. La ruta de síntesis típicamente implica la construcción de una cadena lateral (4-metilpiperazin-1-il)propilideno en un núcleo de tioxanteno . Los métodos de producción industrial aseguran que el compuesto cumpla con estándares específicos de pureza, con el producto final conteniendo no menos del 97.0 por ciento y no más del 102.5 por ciento del ingrediente activo .
Análisis De Reacciones Químicas
El Hidrocloruro de Tiotixeno experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando reactivos como el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando reactivos como el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro, comúnmente usando reactivos como halógenos o agentes alquilantes
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El Hidrocloruro de Tiotixeno tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un estándar de referencia en química analítica para la identificación y cuantificación de compuestos similares.
Biología: Se estudia por sus efectos en los sistemas de neurotransmisores y la unión a receptores.
Medicina: Se utiliza principalmente en el tratamiento de trastornos psiquiátricos como la esquizofrenia, el trastorno bipolar y la manía
Industria: Se utiliza en la industria farmacéutica para el desarrollo de nuevos medicamentos antipsicóticos.
Mecanismo De Acción
El Hidrocloruro de Tiotixeno ejerce sus efectos actuando como un antagonista en varios receptores postsinápticos. Bloquea los receptores dopaminérgicos (subtipos D1, D2, D3 y D4), los receptores serotoninérgicos (5-HT1 y 5-HT2), los receptores histaminérgicos (H1), los receptores alfa1/alfa2 y los receptores muscarínicos (colinérgicos) M1/M2 . Este bloqueo da como resultado la inhibición de los efectos mediados por la dopamina, lo que lleva a sus propiedades antipsicóticas .
Comparación Con Compuestos Similares
El Hidrocloruro de Tiotixeno está químicamente relacionado con otros agentes neurolépticos típicos como:
- Clorprotixeno
- Clopentixol
- Flupentixol
- Zuclopentixol
También comparte similitudes estructurales con miembros de la clase de fenotiazina como:
- Tioproperazina
- Pipotiazina
Lo que diferencia al Hidrocloruro de Tiotixeno es su combinación única de propiedades ansiolíticas, antidepresivas y antiagresivas, lo que lo convierte en un agente versátil en el tratamiento de varios trastornos psiquiátricos .
Propiedades
Fórmula molecular |
C23H30ClN3O2S2 |
|---|---|
Peso molecular |
480.1 g/mol |
Nombre IUPAC |
(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C23H29N3O2S2.ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;/h4-5,7-11,17H,6,12-16H2,1-3H3;1H/b19-8-; |
Clave InChI |
ALDJVABCVUVJGI-SRJUEMFDSA-N |
SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |
SMILES isomérico |
CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |
SMILES canónico |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,1'R,2R,2'R,3R,4S)-2'-bromo-1'-chloro-1,1',3,4-tetramethylspiro[7-oxabicyclo[2.2.1]heptane-2,4'-cyclohexane]](/img/structure/B1246708.png)
